molecular formula C8H6ClN B152836 4-Chloroindole CAS No. 136669-25-5

4-Chloroindole

Cat. No. B152836
M. Wt: 151.59 g/mol
InChI Key: SVLZRCRXNHITBY-UHFFFAOYSA-N
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Description

4-Chloroindole is a reagent used for chemical synthesis . One of its popular applications involves reacting with acetic acid to produce 4-Chloroindole-3-acetic acid (4-Cl-IAA), an auxin, which is a natural plant hormone and may be a death signaling hormone for maturing seeds .


Synthesis Analysis

4-Chloroindole is a reagent for chemical synthesis. It is often reacted with acetic acid to produce 4-Chloroindole-3-acetic acid (4-Cl-IAA) .


Molecular Structure Analysis

The molecular formula of 4-Chloroindole is C8H6ClN . It has an average mass of 151.593 Da and a monoisotopic mass of 151.018875 Da .


Chemical Reactions Analysis

4-Chloroindole is used in various chemical reactions. For instance, it reacts with acetic acid to produce 4-Chloroindole-3-acetic acid (4-Cl-IAA) . It is also involved in the biotransformation of chloro-substituted indoles to valuable indigoids .


Physical And Chemical Properties Analysis

4-Chloroindole has a boiling point of 129-130 °C/4 mmHg . It has a density of 1.259 g/mL at 25 °C . It is soluble in ethanol at 50 mg/mL, clear, and colorless .

Scientific Research Applications

1. Plant Growth and Development

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a significant auxin that influences plant growth in various species. It has been identified as a naturally occurring auxin in the Vicieae tribe of the Fabaceae family, including in species like Pisum sativum and Vicia faba. The role of 4-Cl-IAA in plant growth and development, especially in these species, is a key area of study (Reinecke, 2004).

2. Synthetic Chemistry and Drug Development

4-Chloroindoles can be synthesized from 2,3-dichloroaniline derivatives, with the application of palladium-dihydroxyterphenylphosphine catalysts. This method is utilized in the one-pot synthesis of 2,4-disubstituted indoles, a process relevant in the field of organic synthesis and drug development (Yamaguchi & Manabe, 2014).

3. Biodegradation and Environmental Remediation

Exiguobacterium sp. PMA can degrade 4-chloroindole, using it as a sole carbon and energy source. This finding is significant for environmental remediation, particularly for biodegrading 4-chloroindole-contaminated sites (Arora & Bae, 2015).

4. Auxin Bioassays and Plant Hormone Analysis

The synthesis and study of 4-chloroindole-3-acetic acid and its esters have provided insights into their potent elongation activity in plant bioassays, surpassing the activity of indole-3-acetic acid in some cases. This research is vital for understanding plant hormone activities and their applications in agriculture (Katayama, 2000).

5. Phylogenetic Studies in Fabaceae

The presence and biosynthesis of 4-chloroindole-3-acetic acid (4-Cl-IAA) in seeds of Fabaceae species like Medicago, Melilotus, and Trifolium have been studied for their evolutionary significance. This research provides phylogenetically informative traits within the Fabaceae family (Lam et al., 2016).

6. Molecular Structure Analysis

Studies on the molecular structure and vibrational spectra of chloroindole, including 4-chloroindole, offer insights into the effects of chloro atom position on molecular properties. This research is relevant in the field of structural chemistry and molecular physics (Ozisik et al., 2008).

Safety And Hazards

4-Chloroindole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a dry place, with the container kept tightly closed .

properties

IUPAC Name

4-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Record name 4-chloroindole
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DSSTOX Substance ID

DTXSID30179894
Record name 4-Chloroindole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroindole

CAS RN

25235-85-2, 136669-25-5
Record name 4-Chloroindole
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Record name 4-Chloroindole
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Record name 4-Chloroindole
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Record name 4-chloroindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
DM Reinecke - Plant Growth Regulation, 1999 - Springer
4-Chloroindole-3-acetic acid (4-Cl-IAA) is a potent auxin in various auxin bioassays. Researchers have used 4-Cl-IAA as well as other halogenated auxins in biological assays to …
Number of citations: 85 link.springer.com
ND Tivendale, SE Davidson, NW Davies… - Plant …, 2012 - academic.oup.com
… rich sources of the only halogenated plant hormone, 4-chloroindole-3-acetic acid. However, … seeds, 4-chloroindole-3-acetic acid is synthesized via the novel intermediate 4-chloroindole-…
Number of citations: 90 academic.oup.com
ZG Zhang, Y Liu, FP Guengerich, JH Matse… - Journal of …, 2009 - Elsevier
… Here we report for the first time the use of 4-chloroindole as the substrate in the “indigo assay” for considerably improved pigment formation and the search for enhanced mutants of …
Number of citations: 28 www.sciencedirect.com
JA Ozga, DM Reinecke - Plant growth regulation, 1999 - Springer
… To further characterize the function of naturally occurring pea GAs and the auxin, 4-chloroindole-3-acetic acid (4-Cl-IAA), on pea fruit development, profiles of the biological activities of …
Number of citations: 59 link.springer.com
V Magnus, JA Ozga, DM Reinecke, GL Pierson… - Phytochemistry, 1997 - Elsevier
Endogenous IAA and 4-chloroindole-3-acetic acid (4-C1-IAA) were analysed in vegetative and reproductive tissues of the garden pea (Pisum sativum) using GC-MS selected ion …
Number of citations: 57 www.sciencedirect.com
A Ernstsen, G Sandberg - Physiologia Plantarum, 1986 - Wiley Online Library
4‐Chloroindole‐3‐acetic acid (4‐Cl‐IAA) and indole‐3‐aldehyde (IAId) have been characterized as endogenous constituents in seeds of Pinus sylvestris L. by gas chromatography‐…
Number of citations: 52 onlinelibrary.wiley.com
M Katayama - Bioscience, biotechnology, and biochemistry, 2000 - Taylor & Francis
4-Chloroindole-3-acetic acid (4-Cl-IAA) and its esters were synthesized from 2-chloro-6-nitrotoluene as the starting material. The biological activities of 4-Cl-IAA and its esters were …
Number of citations: 29 www.tandfonline.com
R Van Huizen, JA Ozga, DM Reinecke… - Plant …, 1995 - academic.oup.com
In this study, we investigated seed and auxin regulation of gibberellin (GA) biosynthesis in pea (Pisum sativum L.) pericarp tissue in situ, specifically the conversion of [14C]GA19 to [14C…
Number of citations: 63 academic.oup.com
HGM Tiedink, JAR Davies, NA Visser… - Food and chemical …, 1989 - Elsevier
… -3-carbinol, indole and 4-chloroindole and the stability of their … However, the nitrosation rates ofindole and 4-chloroindole were … For 4-chloroindole the amount of nitrosated products …
Number of citations: 20 www.sciencedirect.com
M Mazid, B Ali, S Hayat… - Turkish Journal of Biology, 2010 - journals.tubitak.gov.tr
… These seedlings were subsequently sprayed with deionized water (control) or 4-chloroindole-3-acetic acid (4-Cl-IAA)(10^{-6} M) on day 15 and were sampled 30 days after sowing to …
Number of citations: 25 journals.tubitak.gov.tr

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